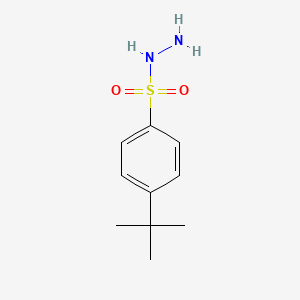

4-Tert-butylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butylbenzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It is a sulfonohydrazide derivative, characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a sulfonohydrazide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Tert-butylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzenesulfonohydrazides.

Applications De Recherche Scientifique

4-Tert-butylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.

Biology: It is used in biochemical assays and as a probe to study enzyme mechanisms.

Mécanisme D'action

The mechanism of action of 4-Tert-butylbenzenesulfonohydrazide involves its interaction with various molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonohydrazide: Lacks the tert-butyl group, making it less sterically hindered.

4-Methylbenzenesulfonohydrazide: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and properties.

4-Ethylbenzenesulfonohydrazide: Contains an ethyl group, which also affects its chemical behavior.

Uniqueness

4-Tert-butylbenzenesulfonohydrazide is unique due to the presence of the bulky tert-butyl group, which provides steric protection and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in research and industrial applications where specific reactivity patterns are desired .

Activité Biologique

4-Tert-butylbenzenesulfonohydrazide is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonylhydrazones, which are known for their diverse biological activities. The compound features a tert-butyl group attached to a benzene ring, with a sulfonylhydrazine functional group that contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including pancreatic and cervical cancer cells. The results demonstrated that this compound can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| DAN-G (Pancreatic) | 15.2 | Moderate |

| SISO (Cervical) | 18.4 | Moderate |

| LCLC-103H (Lung) | 20.1 | Weak |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed moderate effectiveness against pancreatic and cervical cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical mechanism for eliminating malignant cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it can limit the nutrient supply to tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pancreatic Cancer : In vitro tests showed that treatment with the compound resulted in a significant reduction in viability of DAN-G cells, with observed morphological changes indicative of apoptosis.

- Cervical Cancer Research : Similar studies on SISO cells revealed that the compound inhibited migration and invasion capabilities, suggesting its role in metastasis prevention.

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess:

Propriétés

IUPAC Name |

4-tert-butylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)8-4-6-9(7-5-8)15(13,14)12-11/h4-7,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQNBUDJNQNYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.